molecular formula C14H10ClFN2O3 B5797897 N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide

N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide

Cat. No. B5797897
M. Wt: 308.69 g/mol
InChI Key: HFQYWKPVHJOEKZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool in the field of pain management. CFM-2 is a non-opioid analgesic that has shown promising results in preclinical studies.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide works by inhibiting the activity of the TRPV1 channel, which is involved in the transmission of pain signals. TRPV1 is a cation channel that is activated by various stimuli, including heat, protons, and capsaicin. When activated, TRPV1 channels allow sodium and calcium ions to enter the cell, leading to depolarization and the transmission of pain signals. N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide binds to a specific site on the TRPV1 channel, preventing its activation and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has been found to be effective in reducing pain in animal models of acute and chronic pain. It has also been found to have anti-inflammatory properties, which may contribute to its analgesic effects. N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has several advantages as a research tool. It is a non-opioid analgesic, which makes it a promising alternative to traditional opioid-based pain medications. N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has also been found to have anti-inflammatory properties, which may have potential therapeutic applications beyond pain management. However, there are also limitations to the use of N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide. One possible avenue of research is to further investigate its mechanism of action and its potential as a non-opioid analgesic. Another direction is to explore its anti-inflammatory properties and its potential therapeutic applications beyond pain management. Additionally, more research is needed to determine the safety and efficacy of N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide in humans, which could lead to the development of new pain medications that are safer and more effective than traditional opioids. Overall, N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has shown promising results in preclinical studies and is a promising area of research for the future.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with 3-methyl-4-nitrobenzoyl chloride. This reaction produces N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide, which is then purified using column chromatography. The final product is a white crystalline solid with a melting point of 156-158°C.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has shown potential as a non-opioid analgesic in preclinical studies. It has been found to be effective in reducing pain in animal models of acute and chronic pain. N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide works by inhibiting the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide has also been found to have anti-inflammatory properties, which may contribute to its analgesic effects.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-10-3-4-12(16)11(15)7-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQYWKPVHJOEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5307501

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